

4-Nitropyridine Hydrate: Structural Profiling, Reactivity, and Synthetic Methodologies

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Compound of Interest

Compound Name: 4-Nitropyridine hydrate

Cat. No.: B8025779

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Executive Summary

For researchers and medicinal chemists, the pyridine ring is a ubiquitous pharmacophore. Functionalizing the C4 position of pyridine is notoriously challenging due to its inherent electron distribution. 4-Nitropyridine serves as a highly activated electrophilic scaffold, enabling direct functionalization via Nucleophilic Aromatic Substitution (S_NAr) or reduction to 4-aminopyridine derivatives. However, the anhydrous form of 4-nitropyridine is highly reactive and prone to moisture-induced degradation.

4-Nitropyridine hydrate resolves this handling bottleneck. By incorporating a water molecule into its crystal lattice, the hydrate form provides a weighable, shelf-stable reagent. This technical whitepaper details the exact physicochemical parameters of **4-nitropyridine hydrate**, its mechanistic reaction pathways, and field-proven, self-validating experimental protocols for its utilization in drug development.

Core Structural and Physicochemical Profiling

A critical failure point in synthetic scale-up is the miscalculation of stoichiometric equivalents due to confusion between the hydrate, anhydrous, and N-oxide forms of 4-nitropyridine.

4-Nitropyridine hydrate (CAS: 1951439-25-0) possesses the molecular formula C₅H₆N₂O₃, which is structurally understood as a monohydrate: C₅H₄N₂O₂ · H₂O^[1]. The exact molecular weight is 142.11 g/mol ^[1]. The hydrogen-bonding network provided by the lattice water

stabilizes the electron-deficient pyridine core, drastically improving shelf-life compared to its anhydrous counterpart.

Quantitative Data: Comparative Properties of 4-Nitropyridine Variants

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Physical State & Stability
4-Nitropyridine Hydrate	1951439-25-0	C ₅ H ₆ N ₂ O ₃	142.11 g/mol	Yellow/tan solid; Bench-stable[1]
4-Nitropyridine (Anhydrous)	1122-61-8	C ₅ H ₄ N ₂ O ₂	124.10 g/mol	Yellow powder; Moisture-sensitive[2]
4-Nitropyridine N-oxide	1124-33-0	C ₅ H ₄ N ₂ O ₃	140.10 g/mol	Yellow crystalline solid; Stable[3]

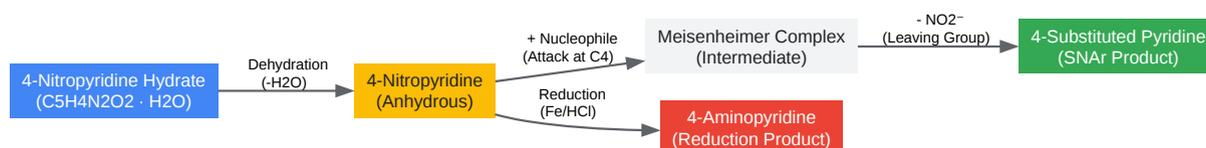
Note: Failure to account for the 18.01 g/mol mass difference between the hydrate and anhydrous forms will result in an ~14.5% error in stoichiometric equivalents, often leading to incomplete reactions in sensitive cross-coupling or S_NAr workflows.

Reactivity Profile and Mechanistic Pathways

The synthetic utility of **4-nitropyridine hydrate** stems from the intense electron-withdrawing nature of the nitro (-NO₂) group. This functional group exerts both inductive and resonance-withdrawing effects, rendering the C4 carbon highly electrophilic.

- **The S_NAr Pathway:** Upon dehydration, the pyridine core can undergo bimolecular Nucleophilic Aromatic Substitution (S_NAr). When attacked by a nucleophile (e.g., an amine or alkoxide), the ring temporarily accepts the negative charge, forming a stabilized Meisenheimer complex. Unconventionally, the nitro group itself acts as a potent leaving group (departing as a nitrite ion, NO₂⁻), yielding a 4-substituted pyridine[4].
- **The Reduction Pathway:** Alternatively, the nitro group can be fully reduced to a primary amine, yielding 4-aminopyridine—a critical intermediate and an active pharmaceutical ingredient (API) in its own right (e.g., dalfampridine)[5].

Reaction Workflow Visualization



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Synthetic divergence of **4-Nitropyridine Hydrate** via SNAr and reduction pathways.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and self-validation mechanisms to ensure high-fidelity execution.

Protocol 1: Controlled Dehydration of 4-Nitropyridine Hydrate

Objective: Remove lattice water to prevent the quenching of moisture-sensitive nucleophiles in downstream steps.

- Step 1: Transfer 10.0 g of **4-nitropyridine hydrate** to a 250 mL round-bottom flask.
- Step 2: Add 100 mL of anhydrous toluene. Causality: Toluene forms a low-boiling azeotrope with water, allowing for the gentle, thermodynamic removal of lattice water without causing thermal degradation of the sensitive pyridine ring.
- Step 3: Equip the flask with a Dean-Stark trap and reflux at 110°C until water collection ceases (approximately 2 hours).
- Step 4: Concentrate the solution under reduced pressure. Self-Validation: The physical transition from a clumpy hydrate to a free-flowing, highly static powder confirms the successful generation of anhydrous 4-nitropyridine.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

Objective: Synthesize 4-amino-substituted pyridines via displacement of the nitro group.

- Step 1: Dissolve 1.0 eq of freshly dehydrated 4-nitropyridine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: DMF is a polar aprotic solvent that effectively solvates the charged Meisenheimer intermediate without hydrogen-bonding to the incoming nucleophile, thereby maximizing the kinetic velocity of the attack.
- Step 2: Add 1.2 eq of the desired amine nucleophile and 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the nitrous acid (HNO₂) generated by the departing nitro group, preventing undesired side reactions[4].
- Step 3: Stir at 80°C for 4-6 hours. Self-Validation: The reaction mixture will shift from pale yellow to a deep orange/red hue as the Meisenheimer complex forms and resolves. Complete consumption of the starting material is validated via LCMS (disappearance of the 125 m/z [M+H]⁺ peak).
- Step 4: Quench with ice water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 3: Iron-Mediated Reduction to 4-Aminopyridine

Objective: Reduce the C4-nitro group to a primary amine.

- Step 1: Dissolve 1.0 eq of **4-nitropyridine hydrate** in a 4:1 mixture of Ethanol:Water. (Dehydration is not required here, as the reaction is aqueous).
- Step 2: Add 5.0 eq of fine Iron (Fe) powder, followed by 0.1 eq of concentrated HCl. Causality: Zero-valent iron serves as the stoichiometric electron donor. The catalytic HCl etches the passivated iron surface to expose reactive sites and provides the necessary protons for the multi-step reduction of -NO₂ to -NH₂[5].

- Step 3: Reflux the mixture at 85°C for 2 hours. Self-Validation: The reaction is complete when the grey iron powder fully converts to a dense, dark brown/black precipitate of iron oxides (Fe₃O₄).
- Step 4: Filter the hot mixture through a pad of Celite to remove the iron oxides. Concentrate the filtrate and recrystallize the crude product from toluene to yield analytically pure 4-aminopyridine[5].

Analytical Characterization Standards

To verify the integrity of **4-nitropyridine hydrate**, the following analytical signatures should be observed:

- HPLC: Utilizing a standard C18 column with a water/acetonitrile gradient (0.1% TFA), the compound elutes as a sharp, highly UV-active peak at 254 nm.
- NMR (¹H, DMSO-d₆): The signature of the C4-nitro substitution is an AA'BB' splitting pattern in the aromatic region. Two distinct doublets will appear downfield (typically ~8.3 ppm and ~9.0 ppm) due to the strong deshielding effect of the nitro group. The lattice water molecule typically appears as a broad singlet around ~3.3 ppm, though its exact shift is concentration- and temperature-dependent.

References

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